
4-Oxoprolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxoprolinate is conjugate base of 4-oxoproline. It is a conjugate base of a 4-oxoproline.
Applications De Recherche Scientifique
Psychotropic Activity of 4-Oxoprolinate Derivatives :
- 1-Substituted 4-amino-5-oxoprolines, which are related to 4-Oxoprolinate, show pronounced anxiolytic activity and nootropic activity. This includes the improvement of memory formation and retention in experimental animals (Vigorov et al., 2020).
Oxidative Stress Induced by 5-Oxoproline :
- Acute administration of 5-oxoproline in young rats induces oxidative damage to lipids and proteins in the cerebral cortex and cerebellum, impairing antioxidant defenses and promoting oxidative stress, which could be related to the neuropathology of glutathione synthetase deficiency (Pederzolli et al., 2010).
Hypolipidemic and Antithrombotic Effects of Oxoprolinic Peptides :
- Oxoprolinic peptides have been found to increase anticoagulant, fibrinolytic, and antiplatelet potential of the blood while simultaneously lowering concentrations of total cholesterol, low-density lipoprotein cholesterol, and triglycerides in rats with hypercholesterolemia (Myasoedov et al., 2017).
Oxoproline in Brain Disorders :
- 5-Oxoproline reduces non-enzymatic antioxidant defenses in vitro in rat brain, indicating that 5-oxoproline causes protein oxidation and reactive species production, potentially contributing to the pathophysiology of diseases involving oxoproline accumulation (Pederzolli et al., 2007).
Scavenging of 4-Oxo-2-nonenal :
- Research on 4-oxo-2-nonenal, a product of cellular lipid oxidation associated with degenerative diseases and cancer, has demonstrated the potential for compounds like pyridoxamine and salicylamine to react with and scavenge these harmful compounds (Amarnath & Amarnath, 2015).
Role in Immunological Reactivity :
- Low doses of oxazaphosphorines, which degrade to produce compounds including acrolein, have been shown to enhance immunological responses, suggesting a potential role in immunostimulation (Blomgren & Hallström, 2005).
Infrared Probing and Structural Analysis :
- 4-Oxoproline has been used as a site-specific infrared probe to assess proline isomerization and dimer formation in proteins, demonstrating its utility in structural and functional analyses of amino acids (Abaskharon et al., 2019).
Role in Glutathione Formation and Metabolism :
- Studies have indicated that compounds like L-2-oxothiazolidine-4-carboxylate, related to 5-oxoproline, can stimulate the formation of glutathione, a crucial antioxidant, in the liver (Williamson & Meister, 1981).
Propriétés
Formule moléculaire |
C5H6NO3- |
|---|---|
Poids moléculaire |
128.11 g/mol |
Nom IUPAC |
4-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/p-1 |
Clé InChI |
HFXAFXVXPMUQCQ-UHFFFAOYSA-M |
SMILES canonique |
C1C(NCC1=O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



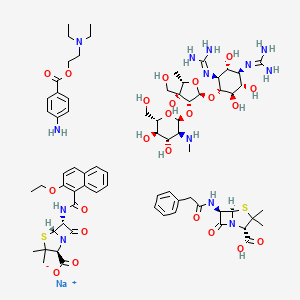
![lithium;3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoate](/img/structure/B1261203.png)

![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)
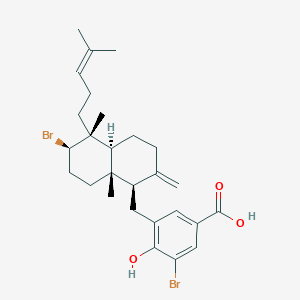




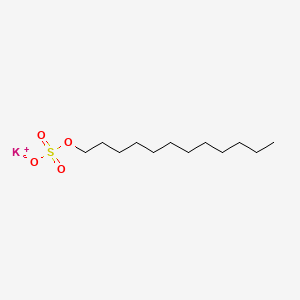
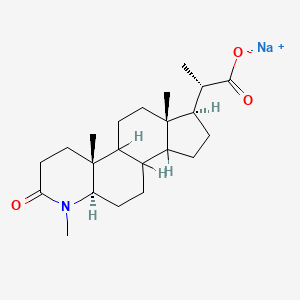
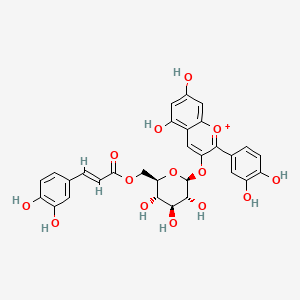
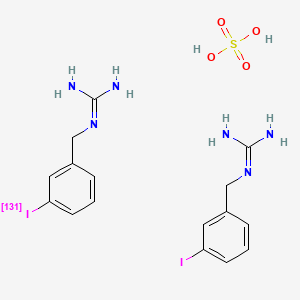
![2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B1261223.png)